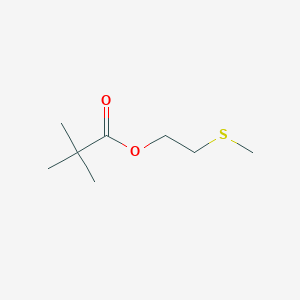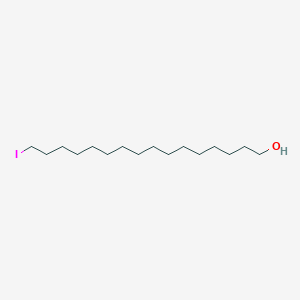
16-Iodohexadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Iodohexadecan-1-ol is an organic compound with the molecular formula C16H33IO It is a long-chain primary fatty alcohol where the hexadecane chain is substituted by an iodine atom at the 16th position and a hydroxy group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 16-Iodohexadecan-1-ol can be synthesized through the iodination of hexadecan-1-ol. The process typically involves the reaction of hexadecan-1-ol with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine, under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to hexadecan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Hexadecanal, hexadecanoic acid.
Reduction: Hexadecan-1-ol.
Substitution: 16-Azidohexadecan-1-ol.
Applications De Recherche Scientifique
16-Iodohexadecan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules for imaging and labeling studies. It can be incorporated into lipid bilayers to study membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to integrate into lipid membranes.
Industry: Applied in the production of surfactants and emulsifiers. It is also used in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 16-Iodohexadecan-1-ol largely depends on its chemical reactivity and ability to interact with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with other molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxy group allows for hydrogen bonding, further influencing its interactions.
Comparaison Avec Des Composés Similaires
Hexadecan-1-ol: A long-chain primary fatty alcohol without the iodine substitution. It is less reactive compared to 16-Iodohexadecan-1-ol.
16-Bromohexadecan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity and bonding characteristics due to the difference in halogen properties.
16-Chlorohexadecan-1-ol: Contains a chlorine atom instead of iodine. It is less reactive and has different physical properties compared to the iodine-substituted compound.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to other halogens make this compound particularly interesting for various applications, especially in organic synthesis and material science.
Propriétés
Numéro CAS |
824404-39-9 |
|---|---|
Formule moléculaire |
C16H33IO |
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
16-iodohexadecan-1-ol |
InChI |
InChI=1S/C16H33IO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-16H2 |
Clé InChI |
FAFIDRZIPNQMKP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCI)CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


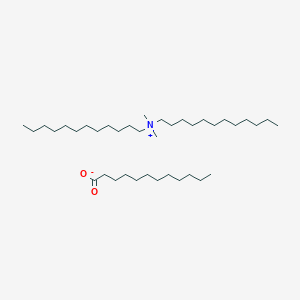
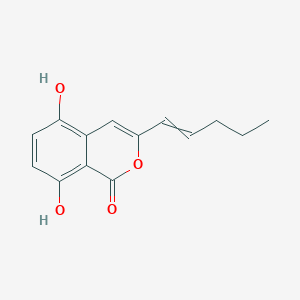
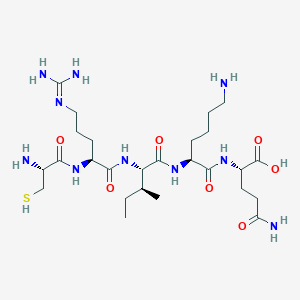
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

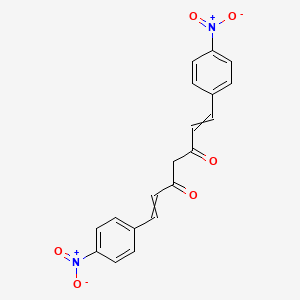
![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
